molecular formula C16H31N3O2 B6697407 N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

Cat. No.: B6697407
M. Wt: 297.44 g/mol
InChI Key: JLLDCPOUFIYUEK-UHFFFAOYSA-N
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Description

N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a pyrrolidine ring, and various functional groups

Properties

IUPAC Name

N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-13-7-10-19(15(13)12-20)16(21)17-14(2)11-18-8-5-3-4-6-9-18/h13-15,20H,3-12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLDCPOUFIYUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)C(=O)NC(C)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Functional Group Modifications: The hydroxymethyl and carboxamide groups are introduced through various functional group transformations, such as oxidation, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The azepane and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles (e.g., alkyl halides, amines).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid or an aldehyde, while reduction of the carboxamide group can yield an amine.

Scientific Research Applications

N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

N-[1-(azepan-1-yl)propan-2-yl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties.

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